molecular formula C15H13N5O3S3 B2794963 Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1351661-21-6

Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2794963
CAS No.: 1351661-21-6
M. Wt: 407.48
InChI Key: IEDPGIMKQAHKDE-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxamido . Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s challenging to provide an analysis of its chemical reactions. Thiadiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like carboxamide could influence its solubility and reactivity .

Scientific Research Applications

  • Compound Synthesis and Structural Analysis :

    • Syntheses of compounds related to Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds, have been reported. These compounds were characterized using spectral, X-ray, and DFT studies, showcasing their stability and potential for further applications (Dani et al., 2013).
  • Chemical Reactions and Compound Formation :

    • Investigations into related thiadiazole compounds have demonstrated various chemical reactions leading to the formation of novel compounds. For instance, reactions involving Mn(II) catalysis were found to yield thiadiazole compounds through cyclization and condensation processes (Dani et al., 2013).
  • Potential Biological Activities :

    • While the focus is not on biological applications, it's worth noting that studies have delved into thiadiazole derivatives' potential biological activities, such as antimicrobial and anti-inflammatory effects. For example, certain thiadiazole derivatives showed significant activity against various bacterial strains (Kadi et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. The biological activity of thiadiazoles can vary widely depending on their structure and the presence of other functional groups .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Thiadiazoles have been studied for their potential use in a variety of fields, including medicinal chemistry .

Properties

IUPAC Name

benzyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S3/c1-9-12(26-20-17-9)13(22)16-14-18-19-15(25-14)24-8-11(21)23-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDPGIMKQAHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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